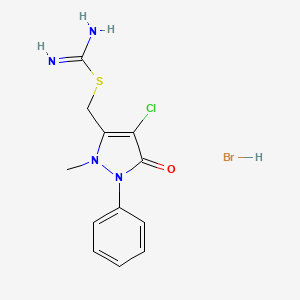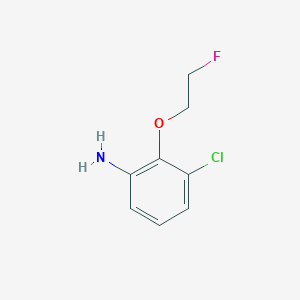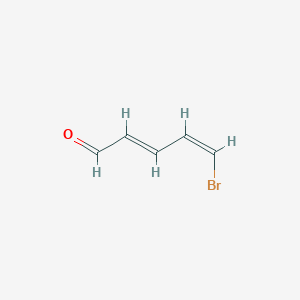
(2E,4Z)-5-bromopenta-2,4-dienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,4Z)-5-bromopenta-2,4-dienal is an organic compound characterized by the presence of a bromine atom and conjugated double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4Z)-5-bromopenta-2,4-dienal can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions. For instance, the alkenylation of ethyl (E)- and (Z)-β-bromoacrylates using palladium catalysts can yield the desired compound with high stereoselectivity . Another method involves the nucleophilic addition of bis(trimethylsilyl)ketene acetals to aryl ynones substituted by halogen groups, activated by boron trifluoride diethyl etherate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2E,4Z)-5-bromopenta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alkanes or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
(2E,4Z)-5-bromopenta-2,4-dienal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
作用機序
The mechanism by which (2E,4Z)-5-bromopenta-2,4-dienal exerts its effects involves interactions with molecular targets and pathways. For example, in Diels-Alder reactions, the compound can act as a dienophile, participating in cycloaddition reactions to form cyclic compounds. The electron density reorganization and bond formation processes are critical to its reactivity .
類似化合物との比較
Similar Compounds
(2E,4Z)-5,7-diphenylhepta-2,4-dien-6-ynoic acids: These compounds share similar structural features and are used in the synthesis of molecular semiconductors.
(2E,4E)-2,4-hexadiene: This compound has similar conjugated double bonds and is used in various organic synthesis applications.
Uniqueness
(2E,4Z)-5-bromopenta-2,4-dienal is unique due to the presence of the bromine atom, which imparts distinct reactivity and functionalization potential. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
特性
CAS番号 |
168295-34-9 |
|---|---|
分子式 |
C5H5BrO |
分子量 |
161.00 g/mol |
IUPAC名 |
(2E,4Z)-5-bromopenta-2,4-dienal |
InChI |
InChI=1S/C5H5BrO/c6-4-2-1-3-5-7/h1-5H/b3-1+,4-2- |
InChIキー |
WKFJJJAAEKCXJP-TZFCGSKZSA-N |
異性体SMILES |
C(=C/C=O)\C=C/Br |
正規SMILES |
C(=CC=O)C=CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


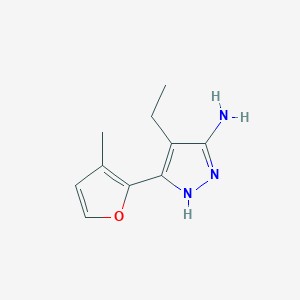
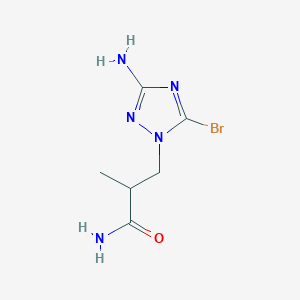
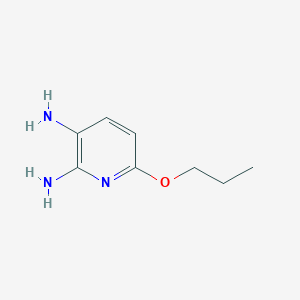

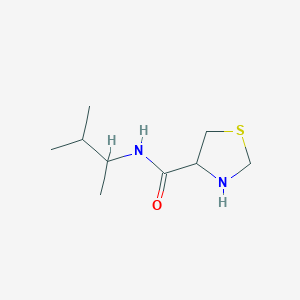
![6-(Dimethylamino)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15239824.png)
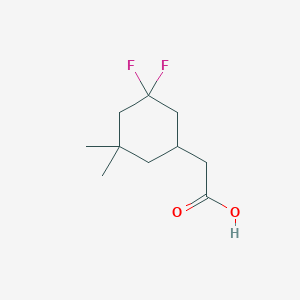
![7-(Furan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B15239836.png)
![rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15239838.png)
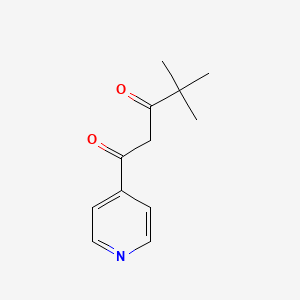
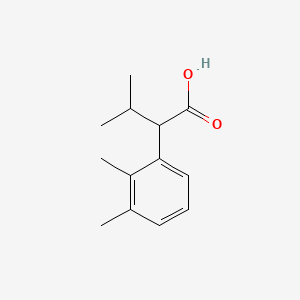
![2-Methyl-2,6-diazaspiro[3.5]nonane](/img/structure/B15239853.png)
